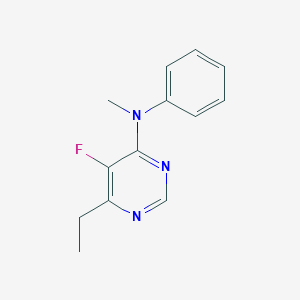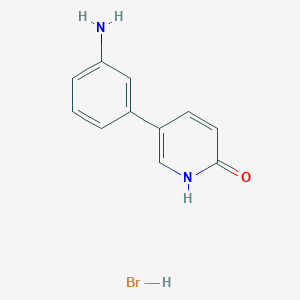![molecular formula C12H11N3O2 B2396458 2-[(5-Aminopyridin-2-yl)oxy]benzamide CAS No. 1016500-33-6](/img/structure/B2396458.png)
2-[(5-Aminopyridin-2-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(5-Aminopyridin-2-yl)oxy]benzamide” is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.24 . The IUPAC name for this compound is 2-[(5-amino-2-pyridinyl)oxy]benzamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11N3O2/c13-8-5-6-11(15-7-8)17-10-4-2-1-3-9(10)12(14)16/h1-7H,13H2,(H2,14,16) . This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Synthesis and Heterocycle Construction : A study by 蔡忠建 et al. (2014) discusses the use of 2-aminopyridine, which is structurally similar to "2-[(5-Aminopyridin-2-yl)oxy]benzamide," in the synthesis of nitrogen-containing heterocycles. They developed a copper-catalyzed cyclization process for constructing 2-aminopyridines, which are crucial in many potential drug candidates for treating various disorders (蔡忠建 et al., 2014).
Biological Evaluation for Therapeutic Applications : A study by A. Saeed et al. (2015) focused on the synthesis and characterization of benzamide derivatives, including those structurally similar to "this compound." These compounds were evaluated for their potential biological applications, showing considerable interest for further applications in medicinal chemistry (A. Saeed et al., 2015).
Copper-Mediated Aryloxylation : Hao et al. (2014) reported the copper-mediated selective mono- or diaryloxylation of benzamides using 2-aminopyridine 1-oxide, demonstrating a new method for synthesizing mono- and diaryloxylated benzoic acids. This method could be relevant to the synthesis of derivatives of "this compound" (Hao et al., 2014).
Efficient Synthesis of Pyridyl Benzamides : Chen et al. (2018) described an efficient synthesis method for pyridyl benzamides from 2-aminopyridines and nitroolefins. This process, catalyzed by rare-earth metals, could be applicable for synthesizing derivatives of "this compound" (Chen et al., 2018).
Antioxidant and Antibacterial Activity : Bondock et al. (2016) synthesized a series of functionalized oxadiazoles, including benzamide derivatives, and evaluated their antioxidant activity. Some of these compounds showed excellent antioxidant activity and could be relevant to the study of "this compound" derivatives (Bondock et al., 2016).
Anti-Influenza Virus Activity : Hebishy et al. (2020) reported the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity. This study could provide insights into the potential antiviral applications of "this compound" derivatives (Hebishy et al., 2020).
properties
IUPAC Name |
2-(5-aminopyridin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-8-5-6-11(15-7-8)17-10-4-2-1-3-9(10)12(14)16/h1-7H,13H2,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQNUOAYKJAYRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OC2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2396375.png)
![2,3-dimethoxy-11-[4-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2396377.png)

![N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide](/img/structure/B2396380.png)
![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2396381.png)
![3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid](/img/structure/B2396382.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2396386.png)
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2396387.png)
![4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2396389.png)
![1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2396394.png)


